A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Sacubitrilat
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Sacubitrilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitrilat (codenamed LBQ657) is the active metabolite of the prodrug Sacubitril. It is a potent inhibitor of the enzyme neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[1][2] This inhibition leads to increased levels of these peptides, which have beneficial cardiovascular effects, making Sacubitrilat a key component in the management of heart failure.[3] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, mechanism of action, and physicochemical and pharmacokinetic properties of Sacubitrilat.
Chemical Structure and Stereochemistry
Sacubitrilat is a dicarboxylic acid derivative with a biphenyl moiety. Its chemical structure is characterized by two chiral centers, which define its specific stereochemistry, crucial for its biological activity.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid[4] |
| Molecular Formula | C₂₂H₂₅NO₅[4] |
| Molecular Weight | 383.44 g/mol [4] |
| CAS Number | 149709-44-4[4] |
| Canonical SMILES | C--INVALID-LINK--C2=CC=CC=C2)NC(=O)CCC(=O)O">C@HC(=O)O[4] |
| InChI Key | DOBNVUFHFMVMDB-BEFAXECRSA-N[4] |
Stereochemistry
Sacubitrilat possesses two stereocenters at the C2 and C4 positions of the pentanoic acid backbone. The specific spatial arrangement of the substituents at these centers is critical for its high-affinity binding to the active site of neprilysin. The absolute configuration is (2R, 4S), as designated in its IUPAC name.[4][5] This precise stereoisomeric form ensures optimal interaction with the enzyme's binding pockets.[6]
Caption: 2D Chemical Structure of Sacubitrilat.
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of Sacubitrilat are summarized below. These tables provide quantitative data for easy comparison.
Physicochemical Properties
| Property | Value | Source |
| pKa (Strongest Acidic) | 3.98 | ChemAxon[7] |
| logP | 1.99 | ALOGPS[7] |
| Water Solubility | 0.00358 mg/mL | ALOGPS[7] |
| Hydrogen Bond Donors | 3 | ChemAxon[7] |
| Hydrogen Bond Acceptors | 5 | ChemAxon[7] |
Pharmacokinetic Properties (Human)
Sacubitrilat is formed in the body from its prodrug, Sacubitril. The following pharmacokinetic parameters refer to Sacubitrilat after oral administration of Sacubitril/Valsartan.
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | ~2.0 hours | [8][9] |
| Plasma Protein Binding | 94-97% | [8][9] |
| Apparent Volume of Distribution | Not directly applicable (formed from prodrug) | - |
| Elimination Half-Life | 9.9 - 11.1 hours | [9] |
| Route of Elimination | Primarily renal (52-68% of Sacubitril dose excreted as Sacubitrilat in urine) | [8][9] |
| Bioavailability (of parent Sacubitril) | ≥ 60% | [8] |
Mechanism of Action and Signaling Pathway
Sacubitril is a prodrug that undergoes rapid de-ethylation by esterases to its active metabolite, Sacubitrilat.[1] Sacubitrilat is a potent and selective inhibitor of neprilysin, a zinc-dependent metalloprotease.
Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][10] By inhibiting neprilysin, Sacubitrilat increases the circulating levels of these peptides.
The elevated levels of natriuretic peptides exert their effects by binding to their receptors, leading to:
-
Vasodilation: Relaxation of blood vessels, which reduces blood pressure.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which reduces blood volume.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): This leads to a further reduction in blood pressure and cardiac remodeling.
-
Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac fibrosis and hypertrophy.[10]
Caption: Metabolic Activation of Sacubitril to Sacubitrilat.
Caption: Signaling Pathway of Sacubitrilat's Mechanism of Action.
Experimental Protocols
Detailed proprietary industrial synthesis and analytical protocols are not fully available in the public domain. However, based on published literature, the following outlines the general methodologies.
General Synthetic Approach
The synthesis of Sacubitril, the prodrug of Sacubitrilat, and its stereoisomers has been reported through various routes, often employing a chiral pool strategy.[3][7] A common approach involves:
-
Starting Material: Utilization of a chiral building block, such as (S)-pyroglutamic acid, to establish one of the stereocenters.[3]
-
Key Transformations:
-
Final Steps: Amide bond formation with a succinic acid derivative and esterification to yield Sacubitril.
Sacubitrilat can be obtained by the hydrolysis of the ethyl ester of Sacubitril.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for the quantification of Sacubitril and its active metabolite Sacubitrilat in pharmaceutical dosage forms and biological matrices.
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Sacubitril and Valsartan (its combination drug partner) and their impurities, including stereoisomers.
-
Column: A chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 µm), is often used to separate the stereoisomers.[11] For routine quantification without chiral separation, a standard C18 column like Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) can be employed.[4]
-
Mobile Phase:
-
For chiral separation: A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g., a mixture of acetonitrile and methanol).[11]
-
For non-chiral separation: An isocratic mobile phase such as a mixture of acetonitrile, methanol, and water (e.g., 30:55:15 v/v/v).[4]
-
-
Detection: UV detection at a wavelength of approximately 254 nm.[8][11]
-
Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][11]
Conclusion
Sacubitrilat is a highly specific and potent neprilysin inhibitor with a well-defined chemical structure and stereochemistry that is fundamental to its therapeutic activity. Its mechanism of action, leading to the potentiation of the natriuretic peptide system, represents a significant advancement in the treatment of heart failure. This guide has provided a detailed overview of its chemical and pharmacological properties, intended to be a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Angiotensin receptor-neprilysin inhibition by sacubitril/valsartan attenuates doxorubicin-induced cardiotoxicity in a pretreatment mice model by interfering with oxidative stress, inflammation, and Caspase 3 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Angiotensin Receptor–Neprilysin Inhibition (Sacubitril/Valsartan) Reduces Structural Arterial Stiffness in Middle‐Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
